molecular formula C8H9ClN2O B1435634 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine CAS No. 1823913-80-9

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine

Cat. No.: B1435634
CAS No.: 1823913-80-9
M. Wt: 184.62 g/mol
InChI Key: BREBYRPSXRSKLI-UHFFFAOYSA-N
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Description

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic organic compound that contains a pyrimidine ring and a tetrahydrofuran group. It has a molecular formula of C8H10ClN2O and a molar mass of 190.63 g/mol. This compound is typically a white to off-white powder that is soluble in polar solvents such as water, methanol, and ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloropyrimidine with tetrahydrofuran under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

    Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom. Oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms, resulting in different pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine include:

  • 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
  • 4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine
  • 5-Allyl-6-chloro-2-methyl-pyrimidin-4-yl-benzyl-amine .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrimidine ring and a tetrahydrofuran group. This structural feature imparts specific chemical and physical properties that make it valuable in various applications, from chemical synthesis to potential pharmaceutical uses.

Properties

IUPAC Name

4-chloro-6-(oxolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREBYRPSXRSKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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